

FIIN-2: A Technical Guide to its FGFR Inhibitor Selectivity Profile

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Compound of Interest

Compound Name: FIIN-2

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This document provides an in-depth technical overview of the selectivity profile of **FIIN-2**, a next-generation irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. **FIIN-2** has garnered significant interest for its ability to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations. This guide details its biochemical potency, off-target activities, and the experimental methodologies used for these characterizations.

Executive Summary

FIIN-2 is a potent, ATP-competitive, irreversible inhibitor of all four FGFR family members (FGFR1-4)[1][2][3]. It forms a covalent bond with a conserved cysteine residue in the P-loop of the kinase domain[4]. Its development was driven by a structure-based drug design approach to effectively target both wild-type FGFRs and mutants that confer resistance to other clinical inhibitors[4][5]. While demonstrating potent pan-FGFR activity, **FIIN-2** also exhibits a distinct selectivity profile with moderate activity against other kinases such as EGFR, SRC, and YES[6][7]. This profile makes it a critical tool for cancer research and a candidate for therapeutic development in FGFR-driven malignancies.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of **FIIN-2** has been quantified against a range of kinases to establish its potency and selectivity. The data is summarized in the tables below.

Table 1: Biochemical Potency against Wild-Type FGFR Family

This table details the half-maximal inhibitory concentration (IC50) of **FIIN-2** against the four wild-type FGFR isoforms.

Kinase Target	IC50 (nM)
FGFR1	3.1
FGFR2	4.3
FGFR3	27
FGFR4	45
Data sourced from multiple consistent reports[1][2][3][4].	

Table 2: Inhibitory Activity against FGFR Gatekeeper Mutants

FIIN-2 was specifically designed to overcome resistance conferred by gatekeeper mutations. This table shows its efficacy against common mutants.

Kinase Target	IC50 (nM)	Fold change vs. WT
FGFR1 V561M	89	~29x
FGFR2 V564F	276	~64x
FGFR3 V555M	97	~3.6x
FGFR4 V550L	255	~5.7x
Data sourced from biochemical kinase assays[4][7].		

Table 3: Off-Target Kinase Activity Profile

This table outlines the selectivity of **FIIN-2** by presenting its activity against other notable kinases.

Off-Target Kinase	IC50 (nM)	Notes
EGFR	204	Moderately potent inhibition[2][4].
SRC	330	Moderate activity observed in kinase assays[7].
YES	365	Moderate activity, similar to SRC[7].
RET	196	Activity observed in cell-based proliferation assays[8].
AMPKα1	N/A	Identified as a novel covalent target via chemoproteomics[6][9].
N/A: Specific IC50 not provided in the search results.		

Experimental Protocols & Methodologies

The quantitative data presented above were generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays (Z'-LYTE™)

The IC50 values for **FIIN-2** against FGFRs and off-target kinases were often determined using established enzymatic assays, such as the Z'-LYTE™ platform[4].

Methodology:

- Reaction Setup: Recombinant kinase domains (e.g., FGFR1, EGFR) are incubated in a kinase buffer solution.

- **Substrate Addition:** A specific peptide substrate for the kinase is added to the reaction mixture.
- **Inhibitor Titration:** **FIIN-2** is added in a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to different wells.
- **ATP Initiation:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
- **Detection:** A development reagent containing a FRET-based peptide is added. This peptide is cleaved by proteases only if the kinase substrate has not been phosphorylated. Cleavage disrupts FRET, altering the emission ratio.
- **Data Analysis:** The degree of phosphorylation is measured by reading the fluorescence emission. The results are converted to percent inhibition relative to DMSO controls, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

KinomeScan™ Selectivity Profiling (ATP-Site Competition Binding Assay)

To broadly assess kinase selectivity, **FIIN-2** was profiled against a large panel of kinases using the DiscoverRX KinomeScan™ platform[4].

Methodology:

- **Kinase Immobilization:** Test kinases are fused to a proprietary DNA tag and immobilized on a solid support (e.g., beads).
- **Competition Assay:** The immobilized kinases are incubated with **FIIN-2** at a fixed concentration (e.g., 1.0 μ M) along with an ATP-site directed ligand that is also linked to the solid support[4].
- **Equilibration & Wash:** The mixture is allowed to reach equilibrium. Unbound compounds are washed away.
- **Quantification:** The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

- **Selectivity Calculation:** The results are reported as a percentage of the DMSO control. A lower score indicates stronger binding of the test compound (**FIIN-2**) to the kinase, signifying inhibition. A selectivity score can be calculated based on the number of kinases bound below a certain threshold[4].

Cell-Based Proliferation Assays

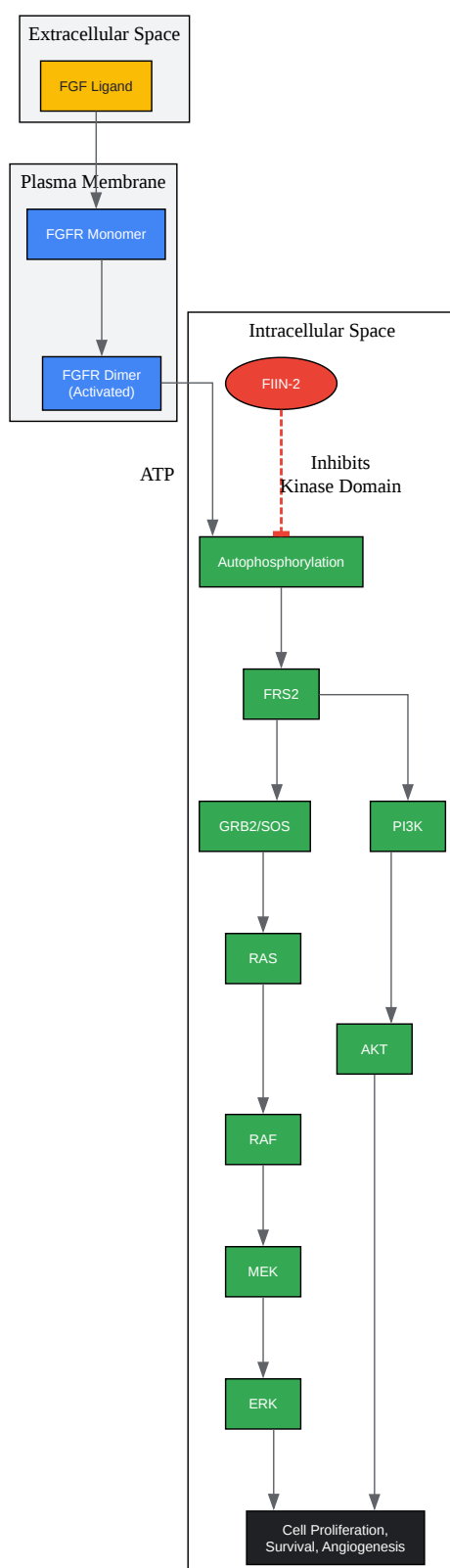
The cellular potency (EC50) of **FIIN-2** was evaluated using engineered Ba/F3 cells, a murine pro-B cell line that is dependent on specific cytokine signaling for survival and can be engineered to depend on the activity of a specific kinase[4][8].

Methodology:

- **Cell Culture:** Ba/F3 cells engineered to express and be dependent on a specific kinase (e.g., FGFR1, FGFR2 V564M) are cultured in appropriate media.
- **Cell Plating:** Cells are seeded into 96-well plates at a specified density (e.g., 1,500 cells per well)[1].
- **Inhibitor Treatment:** After allowing cells to attach (if applicable), they are treated with various concentrations of **FIIN-2** for a prolonged period (e.g., 72 or 96 hours)[1][9].
- **Viability Assessment:** Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® reagent[1]. This reagent lyses cells and provides a substrate for luciferase, generating a light signal proportional to the amount of ATP present, which correlates with the number of viable cells.
- **EC50 Calculation:** Luminescence is measured with a luminometer. The data are normalized to untreated controls, and EC50 values are determined by plotting the dose-response curve in software like GraphPad Prism[1].

Visualizations: Pathways and Workflows

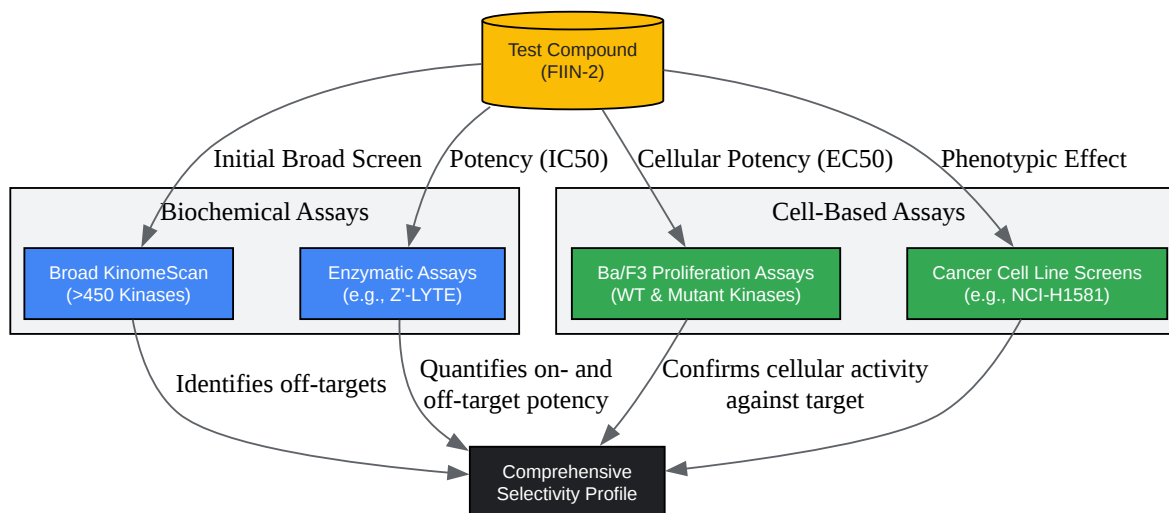
FGFR Signaling Pathway and FIIN-2 Inhibition



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Caption: FGFR signaling pathway activation and irreversible inhibition by **FIIN-2**.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN-2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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